
(E)-2-(2-Fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2-Fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)ethenesulfonamide is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as FOSE or 2-F-5-MeOXS.
Mecanismo De Acción
FOSE has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in several types of cancer cells. CAIX plays a critical role in maintaining the pH balance in cancer cells, and its inhibition can lead to cell death. FOSE has also been shown to inhibit the activity of beta-secretase 1 (BACE1), which is involved in the production of beta-amyloid peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
FOSE has been shown to have several biochemical and physiological effects. In cancer cells, FOSE inhibits the activity of CAIX, leading to a decrease in pH and subsequent cell death. FOSE has also been shown to inhibit the activity of BACE1, leading to a decrease in the production of beta-amyloid peptides in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FOSE is its high purity, which allows for accurate and reproducible experiments. FOSE is also stable under a wide range of conditions, making it an ideal compound for long-term studies. One limitation of FOSE is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on FOSE. One area of interest is the development of FOSE-based therapies for cancer and Alzheimer's disease. Another potential direction is the investigation of FOSE's effects on other physiological systems, such as the cardiovascular and nervous systems. Additionally, further studies are needed to fully understand the mechanism of action of FOSE and its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of FOSE involves the reaction between 2-fluoroaniline and 5-methyl-3-chlorooxazole in the presence of a base, followed by the addition of sulfonyl chloride. This reaction yields FOSE as a white solid with a purity of over 98%.
Aplicaciones Científicas De Investigación
FOSE has been studied extensively for its potential as a therapeutic agent in various areas of research. One of the most promising applications of FOSE is in cancer research, where it has shown significant antiproliferative activity against several cancer cell lines. FOSE has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
Propiedades
IUPAC Name |
(E)-2-(2-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S/c1-9-8-12(14-18-9)15-19(16,17)7-6-10-4-2-3-5-11(10)13/h2-8H,1H3,(H,14,15)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVMGPIWDOZVIZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C=CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NS(=O)(=O)/C=C/C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-Fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)ethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(3-pyridylmethyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B2426568.png)

![5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2426570.png)

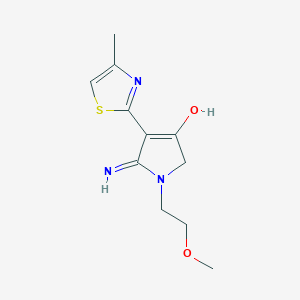

![2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2426577.png)
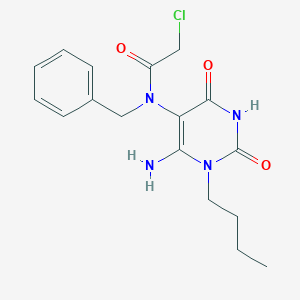
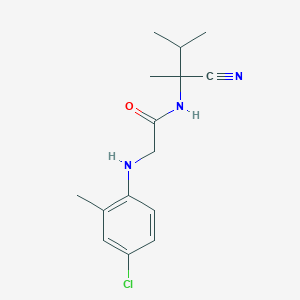
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2426582.png)
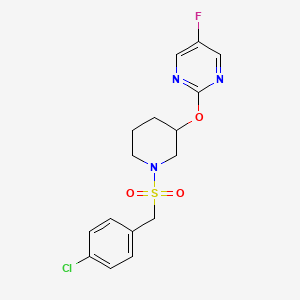

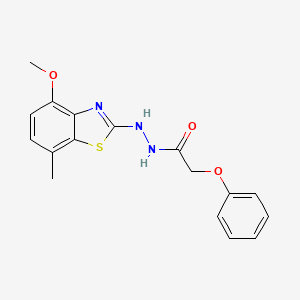
![6-Butylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2426591.png)